molecular formula C19H32O6 B14158795 (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate CAS No. 64090-83-1

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate

Cat. No.: B14158795
CAS No.: 64090-83-1
M. Wt: 356.5 g/mol
InChI Key: WSIJSDWKAKNNQL-OUKQBFOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate typically involves the esterification of dodecenylsuccinic acid with lactic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The process may also involve purification steps, such as distillation or recrystallization, to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester and carboxylic acid groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate is unique due to its combination of a dodecenyl chain and a lactic acid ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

64090-83-1

Molecular Formula

C19H32O6

Molecular Weight

356.5 g/mol

IUPAC Name

(E)-3-(1-carboxyethoxycarbonyl)pentadec-4-enoic acid

InChI

InChI=1S/C19H32O6/c1-3-4-5-6-7-8-9-10-11-12-13-16(14-17(20)21)19(24)25-15(2)18(22)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,20,21)(H,22,23)/b13-12+

InChI Key

WSIJSDWKAKNNQL-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)OC(C)C(=O)O

Canonical SMILES

CCCCCCCCCCC=CC(CC(=O)O)C(=O)OC(C)C(=O)O

Origin of Product

United States

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